An In-depth Technical Guide to 3-Methylisoindolin-1-one and its Isomer, 3-Methyleneisoindolin-1-one
An In-depth Technical Guide to 3-Methylisoindolin-1-one and its Isomer, 3-Methyleneisoindolin-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged heterocyclic motif prominently featured in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry, demonstrating therapeutic potential across various domains including oncology, neuroscience, and infectious diseases.[3][4] This guide provides a detailed technical overview of two closely related isomers: 3-Methylisoindolin-1-one and 3-Methyleneisoindolin-1-one.
A point of critical clarification is the distinction between these two molecules. While often conflated due to similar nomenclature, they possess distinct structures and reactivity profiles. 3-Methylisoindolin-1-one features a saturated carbon at the 3-position bearing a methyl group, creating a chiral center. In contrast, 3-Methyleneisoindolin-1-one possesses an exocyclic double bond at the same position, rendering it planar at that center. This structural variance has profound implications for their synthesis, chemical behavior, and application in drug design. This document will address each isomer in separate, dedicated sections to provide a clear and comprehensive analysis.
Part 1: 3-Methylisoindolin-1-one
3-Methylisoindolin-1-one (also known as 3-methyl-2,3-dihydroisoindol-1-one) is a foundational member of the 3-substituted isoindolinone class. Its structure incorporates a chiral center, making it a valuable building block for the stereocontrolled synthesis of more complex pharmaceutical agents.
Chemical Properties and Structure
The core physical and chemical properties of 3-Methylisoindolin-1-one are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2,3-dihydroisoindol-1-one | [5] |
| CAS Number | 6091-76-5 | [5] |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Appearance | Solid (typical for this class) | N/A |
| Purity | 98% (as commercially available) | [6] |
The structure of 3-Methylisoindolin-1-one consists of a bicyclic system where a benzene ring is fused to a γ-lactam ring. The methyl group at the C3 position introduces stereochemistry.
Synthesis
The synthesis of 3,3-disubstituted isoindolinones, including those with a methyl group, can be achieved through tandem reactions involving 2-acetylbenzonitriles.[7] A general and efficient method involves the base-promoted reaction of a suitable nucleophile with 2-acetylbenzonitrile, which proceeds through an addition step followed by a Dimroth-type rearrangement.[7]
Spectroscopic Characterization
Full spectral data for the unsubstituted 3-Methylisoindolin-1-one is not comprehensively detailed in the provided search results. However, characteristic spectral features can be inferred from derivatives. For instance, in a complex derivative, the methyl group protons at the C3 position typically appear as a singlet in the ¹H NMR spectrum.[3]
-
¹H NMR: The spectrum would be expected to show aromatic protons in the range of 7-8 ppm, a quartet for the proton at C3, a doublet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon (~168-170 ppm), aromatic carbons (120-150 ppm), the methine carbon at C3, and the methyl carbon.[8]
-
IR Spectroscopy: Key absorptions would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1700 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.
Reactivity and Applications
The isoindolinone core is a key pharmacophore in several clinically used drugs.[4] The C3-methylated scaffold is of particular interest in drug design, as the introduction of a methyl group can favorably modulate a compound's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[9]
Derivatives of 3-methylisoindolin-1-one are precursors to biologically relevant molecules, including analogs of Pazinaclone (an anxiolytic agent) and (S)-PD172938 (a potent dopamine D₄ ligand).[9] The reactivity of the N-H bond allows for N-alkylation or N-arylation, providing a vector for diversification in library synthesis. Furthermore, the lactam carbonyl can be reduced to access the corresponding 2,3-dihydroisoindole scaffold.[10]
Part 2: 3-Methyleneisoindolin-1-one
3-Methyleneisoindolin-1-one, the exocyclic isomer, is a highly versatile synthetic intermediate. The reactive double bond provides a handle for a multitude of chemical transformations, making it a valuable platform for constructing diverse molecular architectures.
Chemical Properties and Structure
The key physicochemical properties of 3-Methyleneisoindolin-1-one are presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylideneisoindol-1-one | [11] |
| CAS Number | 19222-23-2 | [11] |
| Molecular Formula | C₉H₇NO | [11] |
| Molecular Weight | 145.16 g/mol | [11] |
| Appearance | Solid | N/A |
| XLogP3-AA | 1.4 | [11] |
The planar exocyclic methylene group is the key structural feature, differentiating it from its saturated analog.
Synthesis
Numerous methods exist for the synthesis of the 3-methyleneisoindolin-1-one core, including rhodium-catalyzed C-H activation, copper-catalyzed Sonogashira coupling/cyclization, and base-promoted cascade reactions.[12][12][13] The latter offers a metal-free, operationally simple, and environmentally benign approach.
This protocol describes the synthesis of a (Z)-3-(sulfonyl-methylene)isoindolin-1-one derivative, a common and stable form of this scaffold, starting from 2-formylbenzonitrile.[14][15]
Step 1: Reaction Setup
-
To a solution of a ((chloromethyl)sulfonyl)benzene derivative (1.2 equivalents) in anhydrous acetonitrile (CH₃CN, 0.45 M), add 2-formylbenzonitrile (1.0 equivalent).
-
Add potassium carbonate (K₂CO₃, 1.0 equivalent) as the base.
Step 2: Reaction Execution
-
Heat the reaction mixture in an oil bath at 50 °C.
-
Stir the mixture at this temperature for the required duration (typically monitored by TLC until completion).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methyleneisoindolin-1-one derivative.
This cascade process is highly efficient, combining up to six elemental steps in a single pot, and provides stereoselective access to the (Z)-configured alkene.[14][15]
Spectroscopic Characterization
The following data for a representative derivative, (Z)-3-benzylidene-2-phenylisoindolin-1-one, illustrates the key spectral features of the 3-methyleneisoindolin-1-one class.
| Data Type | Characteristic Signals and Assignments |
| ¹H NMR | δ (ppm) 7.93 (d, 1H, Ar-H), 7.84 (d, 1H, Ar-H), 7.67 (t, 1H, Ar-H), 7.54 (t, 1H, Ar-H), 6.96–7.02 (m, 7H, Ar-H), 6.87 (d, 2H, Ar-H), 6.85 (s, 1H, =CH). |
| ¹³C NMR | δ (ppm) 167.9 (C=O), 138.7, 137.1, 134.3, 134.0, 133.6, 132.9, 129.6, 129.2, 129.1, 127.9, 127.8, 127.6, 127.2, 127.0, 125.6, 124.2, 119.7 (Ar-C and C=C), 108.1 (=CH). |
| IR (KBr) | cm⁻¹ 3070 (Ar C-H), 1706 (C=O, lactam), 1632 (C=C), 1588, 1473 (Ar C=C). |
| HRMS (ESI) | Calculated and found m/z values correspond to the protonated molecule [M+H]⁺. |
(Spectral data is for a substituted derivative and serves as a representative example)
Reactivity and Applications
The exocyclic double bond of 3-methyleneisoindolin-1-one is a key site of reactivity. It can participate in various reactions, including:
-
Michael Additions: The double bond can act as a Michael acceptor.
-
Cycloadditions: It can react with dienes or other partners in cycloaddition reactions. For example, reaction with benzyne affords structurally important isoindolinone-based benzocyclobutenes.[16]
-
Vicinal Difunctionalization: The alkene can undergo reactions like hydroxy-arylation to install two functional groups across the double bond.[3]
This reactivity makes the 3-methyleneisoindolin-1-one scaffold a versatile precursor for generating libraries of complex molecules.[3] In drug discovery, these derivatives have shown promise as anti-cancer agents, with some analogs exhibiting potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer).[3] The scaffold's ability to be readily diversified through palladium-catalyzed couplings (Sonogashira, Suzuki) further enhances its utility in developing structure-activity relationships (SAR) for various therapeutic targets.[3]
Conclusion
3-Methylisoindolin-1-one and 3-Methyleneisoindolin-1-one represent two valuable, yet distinct, isomers within the broader class of pharmacologically significant isoindolinones. 3-Methylisoindolin-1-one provides a chiral scaffold for stereospecific drug design, while the reactive exocyclic double bond of 3-Methyleneisoindolin-1-one serves as a versatile platform for synthetic diversification and the construction of complex molecular libraries. A thorough understanding of their respective structures, synthetic routes, and chemical reactivity is paramount for leveraging these powerful building blocks in modern drug discovery and development programs.
References
Sources
- 1. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]
- 2. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of 2,3-disubstituted-2H-isoindol-1-ylphosphonate and 2,3-disubstituted-1,2-dihydroiso-quinolin-1-ylphosphonate via metal-tuned reaction of alpha-amino (2-alkynylphenyl)methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
